molecular formula C21H17N3O6S B2690134 4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide CAS No. 866157-22-4

4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide

Cat. No.: B2690134
CAS No.: 866157-22-4
M. Wt: 439.44
InChI Key: VLUGFOZWLVTDKK-UHFFFAOYSA-N
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Description

4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide is a chemical compound with the CAS Registry Number 866157-22-4 . It has a molecular formula of C 21 H 17 N 3 O 6 S and a molecular weight of 439.45 g/mol . This product is supplied for laboratory and research applications only and is not intended for diagnostic, therapeutic, or any other human or veterinary use . While specific biological data for this compound is not available in the searched literature, its structure places it within a class of molecules of significant scientific interest. Diaryl acylsulfonamides, which share a similar structural motif, are recognized in scientific research as a class of compounds studied for their potent biological activities . The presence of a dibenzooxazepine core, a privileged structure in medicinal chemistry, suggests potential for interaction with various biological targets. Researchers may find this compound valuable as a building block in organic synthesis or as a candidate for screening in drug discovery programs, particularly in the development of novel therapeutic agents.

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c1-14-6-9-17(10-7-14)31(28,29)22-21(25)23-13-15-12-16(24(26)27)8-11-19(15)30-20-5-3-2-4-18(20)23/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUGFOZWLVTDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide typically involves multi-step organic reactions. A common approach involves the nitration of dibenzoxazepine, followed by sulfonation and acylation steps to introduce the sulfonamide and carbonyl functionalities.

Industrial Production Methods:

In an industrial setting, the production of this compound requires stringent control of reaction conditions such as temperature, pressure, and reagent concentrations. Large-scale synthesis also emphasizes the use of cost-effective and sustainable starting materials and reagents, along with efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often catalyzed by transition metals, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions typically target the nitro group, converting it to an amine group under conditions like catalytic hydrogenation.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, often facilitated by catalysts and specific reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

  • Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are common.

  • Substitution: Common reagents include halogenating agents, nucleophiles like ammonia or amines, and various metal catalysts.

Major Products Formed:

  • Oxidation leads to nitro derivatives or oxygenated compounds.

  • Reduction typically yields amines or other hydrogenated products.

Scientific Research Applications

4-Methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide finds applications in numerous scientific fields:

Chemistry:

  • It serves as an intermediate in the synthesis of more complex organic molecules.

  • Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

  • Investigated for its potential use in drug development, particularly targeting specific enzymes or receptors.

  • Studied for its antimicrobial and anticancer properties, providing a basis for the development of new therapeutic agents.

Industry:

  • Utilized in the production of advanced materials, such as polymers and coatings.

  • Employed in analytical chemistry as a standard reference material or in method development.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

Molecular Targets and Pathways:

  • It interacts with specific enzymes, inhibiting their activity through covalent binding or competitive inhibition.

  • Modulates signaling pathways by binding to receptor sites, altering cellular responses and biochemical processes.

  • Its aromatic and heterocyclic structure allows for strong π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the dibenzooxazepine core or the sulfonamide benzene ring. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound: 4-Methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide Nitro (2-position), 4-methylbenzenesulfonamide ~437 (estimated) Strong electron-withdrawing nitro group may enhance stability and binding affinity .
4-Fluoro-N-(10-methyl-11-oxodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Fluoro (4-position), 10-methyl, 11-oxo ~406 (estimated) Fluorine’s electron-withdrawing effect improves metabolic stability; oxo group enhances H-bonding .
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Acetyl (10-position), 4-methylbenzenesulfonamide 408.47 Acetyl group increases lipophilicity; potential for enhanced membrane permeability .
2-(11-Oxodibenzo[b,f][1,4]thiazepin-10(11H)-yl)-N-phenylacetamide Thiazepine core (sulfur instead of oxygen), phenylacetamide ~350 (estimated) Sulfur atom enhances electronic polarizability; demonstrated antimicrobial activity .
4-Hydroxy-N-(7-methyl-11-oxodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide Hydroxy (4-position), carboxamide ~380 (estimated) Hydroxy group enables strong hydrogen bonding; carboxamide may target proteases .

Crystallographic and Structural Insights

  • Crystal Packing : Compounds with hydrogen-bonding groups (e.g., 11-oxo, hydroxy) form extended networks (e.g., ’s N–H···O and O–H···O bonds) . The target compound’s nitro group may adopt a planar conformation, as seen in nitroaromatic structures .
  • Software Tools : SHELX () and WinGX () are widely used for refining such structures, ensuring accuracy in bond length/angle measurements .

Biological Activity

4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide is a complex organic compound with potential biological applications. Its structure includes a sulfonamide group, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C21H17N3O6S
  • Molecular Weight : 439.44 g/mol
  • CAS Number : [not specified in the provided data]

The biological activity of sulfonamides often involves inhibition of specific enzymes or receptors. The compound likely interacts with targets similar to other sulfonamides, which are known to inhibit bacterial dihydropteroate synthase and exhibit anti-inflammatory properties. The nitro group in the structure may also contribute to its reactivity and biological interactions.

Biological Activity Overview

  • Antimicrobial Properties :
    • Sulfonamides are traditionally recognized for their antibacterial effects. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.
  • Anticancer Potential :
    • Emerging studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines need further exploration.
  • Neuropharmacological Effects :
    • Some related compounds have shown promise as kappa-opioid receptor antagonists, which could imply potential applications in pain management and addiction treatment.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

StudyFindings
Cheung et al. (2002)Identified sulfonamides as potent inhibitors of ATPase activity in muscle contraction studies.
Pinniger et al. (2005)Demonstrated the role of sulfonamide derivatives in muscle physiology and contraction mechanisms.
Frankowski et al. (2012)Reported on kappa-opioid receptor antagonism by structurally similar compounds, suggesting possible therapeutic avenues for addiction treatment.

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